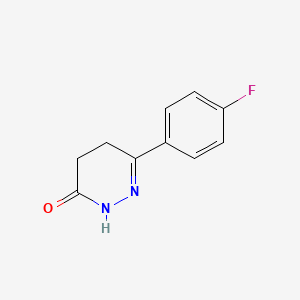

6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone

Vue d'ensemble

Description

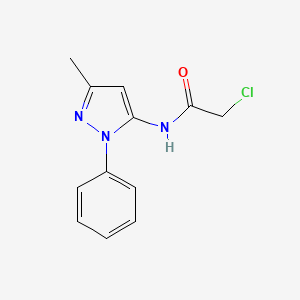

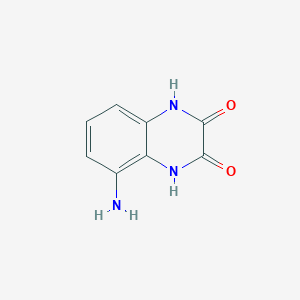

6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a derivative of the pyridazinone class of compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological properties. Pyridazinones have been studied extensively for their potential as antiplatelet agents, anticonvulsants, and cardiotonics, among other applications. The specific compound , with a fluorophenyl group at the 6-position, is likely to exhibit unique physical, chemical, and biological characteristics due to the presence of the electron-withdrawing fluorine atom .

Synthesis Analysis

The synthesis of pyridazinone derivatives typically involves the construction of the pyridazinone ring followed by various functionalization reactions. For instance, 4,5,6-trifluoropyridazin-3(2H)-one can serve as a scaffold for creating various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. The nature of the nucleophile and the substituent attached to the pyridazinone ring can influence the regioselectivity of these substitutions . Additionally, the synthesis of 6-phenyl-3(2H)-pyridazinones with different substituents has been explored, with the substituent at the 5-position significantly affecting the compound's biological activity .

Molecular Structure Analysis

Quantum-mechanical calculations and 1H NMR measurements have been used to study the structures of 5-substituted-6-phenyl-3(2H)-pyridazinones. These studies reveal that the nature of the substituent at the 5-position has a considerable impact on the reactivity of the pyridazinone system . The presence of a fluorine atom in the 6-(4-Fluorophenyl) derivative would likely influence the electronic distribution and reactivity of the molecule due to fluorine's high electronegativity.

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, including nucleophilic substitution, condensation, and dehydrogenation. For example, 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones can be synthesized from benzil monohydrazones and subsequently converted to chloro derivatives, which can react with aromatic amines to form new aminoaryl pyridazines . The fluorophenyl group in 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone would be expected to influence the outcome of such reactions due to its impact on the electronic properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are closely related to their molecular structure. For example, the introduction of electron-withdrawing groups like fluorine can increase the compound's lipophilicity, potentially enhancing its ability to cross biological membranes . The chemical stability and solubility of these compounds can also be affected by the nature of the substituents, which is crucial for their pharmacokinetic profiles and therapeutic efficacy .

Applications De Recherche Scientifique

Application in Anticancer Research

- Summary of the Application: This compound has been synthesized and tested for in vitro antiproliferative activities against a panel of 55 cell lines of nine different cancer types at the National Cancer Institute (NCI). The activities were compared with that of Sorafenib, a reference standard drug .

- Methods of Application or Experimental Procedures: The compound was synthesized and then tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types at the NCI .

- Results or Outcomes: Compounds 1d and 1e, which possess a terminal arylamide moiety, exerted superior potencies than Sorafenib against different cancer cell lines. Both compounds were more potent than Sorafenib against UO-31 renal cancer cell line and MCF7 breast cancer cell line. Compound 1d was also more potent than Sorafenib against COLO 205 colon cancer cell line, and compound 1e showed higher potency than Sorafenib against OVCAR-3 ovarian cancer cell line and DU-145 prostate cancel cell line. For instance, the IC50 value of compound 1e against DU-145 prostate cancer cell line was 1.04 μM, which is threefold more potent than Sorafenib .

Application in Broad-Spectrum Antiproliferative Activity

- Summary of the Application: This compound has been synthesized and tested for in vitro antiproliferative activities against a panel of 55 cell lines of nine different cancer types at the National Cancer Institute (NCI). The activities were compared with that of Sorafenib as a reference standard drug .

- Methods of Application or Experimental Procedures: The compound was synthesized and then tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types at the NCI .

- Results or Outcomes: Compounds 1d and 1e possessing terminal arylamide moiety exerted superior potencies than Sorafenib against different cancer cell lines. Both compounds were more potent than Sorafenib against UO-31 renal cancer cell line and MCF7 breast cancer cell line. Compound 1d was also more potent than Sorafenib against COLO 205 colon cancer cell line, and compound 1e showed higher potency than Sorafenib against OVCAR-3 ovarian cancer cell line and DU-145 prostate cancel cell line also. For instance, the IC 50 value of compound 1e against DU-145 prostate cancer cell line was 1.04 μM, which is threefold more potent than Sorafenib .

Application in Crystal Structure Analysis

- Summary of the Application: The crystal structure of the title compound has one molecular unit consisting of 4-fluorophenyl and pyrone moieties .

- Methods of Application or Experimental Procedures: The crystal structure was determined using X-ray diffraction .

- Results or Outcomes: Compared to the non-fluorinated molecule, the presence of the fluorine atom decreased the dihedral angle between the 4-fluorophenyl and pyrone rings from 8.8° to 7.2° .

Application in Broad-Spectrum Antiproliferative Activity

- Summary of the Application: This compound has been synthesized and tested for in vitro antiproliferative activities against a panel of 55 cell lines of nine different cancer types at the National Cancer Institute (NCI). The activities were compared with that of Sorafenib as a reference standard drug .

- Methods of Application or Experimental Procedures: The compound was synthesized and then tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types at the NCI .

- Results or Outcomes: Compounds 1d and 1e possessing terminal arylamide moiety exerted superior potencies than Sorafenib against different cancer cell lines. Both compounds were more potent than Sorafenib against UO-31 renal cancer cell line and MCF7 breast cancer cell line. Compound 1d was also more potent than Sorafenib against COLO 205 colon cancer cell line, and compound 1e showed higher potency than Sorafenib against OVCAR-3 ovarian cancer cell line and DU-145 prostate cancel cell line also. For instance, the IC 50 value of compound 1e against DU-145 prostate cancer cell line was 1.04 μM, which is threefold more potent than Sorafenib .

Application in Crystal Structure Analysis

- Summary of the Application: The crystal structure of the title compound has one molecular unit consisting of 4-fluorophenyl and pyrone moieties .

- Methods of Application or Experimental Procedures: The crystal structure was determined using X-ray diffraction .

- Results or Outcomes: Compared to the non-fluorinated molecule, the presence of the fluorine atom decreased the dihedral angle between the 4-fluorophenyl and pyrone rings from 8.8° to 7.2° .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKONBUGAZNEEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345620 | |

| Record name | 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |

CAS RN |

39499-62-2 | |

| Record name | 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.